Comparative Potency and Host Cell Selectivity: KSK120 Versus Second-Generation KSK213
KSK120 exhibits an EC50 of 1.25 µM against C. trachomatis LGV-L2 in HeLa cells [1]. In a separate study, the second-generation analog KSK213 demonstrated an EC50 of 59 nM against the same serovar under comparable reinfection assay conditions [2]. While KSK213 is approximately 21-fold more potent, KSK120 has been extensively characterized for host cell safety, showing 98.84% ± 2.35% proliferation of uninfected HeLa cells at 50 µM, indicating negligible cytotoxicity [1]. KSK213 is also reported to have reduced host cell toxicity compared to KSK120 [2], but direct quantitative comparison of cytotoxicity across studies is limited.
| Evidence Dimension | EC50 (50% effective concentration for infectivity inhibition) |
|---|---|
| Target Compound Data | 1.25 µM |
| Comparator Or Baseline | KSK213: 59 nM |
| Quantified Difference | KSK213 is ~21-fold more potent (1250 nM vs 59 nM) |
| Conditions | C. trachomatis LGV-L2 in HeLa cells, reinfection assay |
Why This Matters
Researchers requiring a less potent but well-characterized tool compound for glucose metabolism studies may prefer KSK120, while those prioritizing maximal potency may opt for KSK213. The documented safety margin of KSK120 supports its use in cell-based assays without confounding cytotoxicity.
- [1] Engström P, et al. A 2-pyridone-amide inhibitor targets the glucose metabolism pathway of Chlamydia trachomatis. mBio. 2014;6(1):e02304-14. DOI: 10.1128/mBio.02304-14. PMID: 25550323. View Source
- [2] Núñez-Otero C, et al. A 2-Pyridone Amide Inhibitor of Transcriptional Activity in Chlamydia trachomatis. Antimicrob Agents Chemother. 2021;95(5):e01826-20. DOI: 10.1128/AAC.01826-20. PMID: 33593835. View Source
